1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea
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Description
The compound “1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea” is a complex organic molecule. It consists of a benzo[1,3]dioxol-5-yl group, a 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzo[1,3]dioxol-5-yl group and the 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .
Scientific Research Applications
Radiolabeled Benzodiazepines for Tumor Targeting
A study by Akgün et al. (2009) involved the synthesis of radioiodinated 1,4-benzodiazepines, which were characterized as high-affinity selective antagonists for cholecystokinin types 1 and 2 (CCK(1) and CCK(2)) receptors. These compounds, specifically designed for in vitro studies, showed potential for in vivo tumor targeting due to their ability to identify a higher number of receptor binding sites compared to agonists (Akgün et al., 2009).
Synthesis of Heterocyclic Compounds
Fesenko et al. (2017) developed a six-step approach to synthesize alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. This research highlights the versatility of nucleophile-mediated ring expansion reactions in generating seven-membered analogues of Biginelli compounds and related heterocycles (Fesenko et al., 2017).
Multicomponent Reactions for Benzodiazepine Derivatives
Shaabani et al. (2009) introduced a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives through a one-pot condensation process. This method represents an alternative approach for the synthesis of benzodiazepine derivatives, showcasing the compounds' broad spectrum of biological activities (Shaabani et al., 2009).
Antimicrobial and Anticancer Activities
Research by Shankar et al. (2016) on novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine demonstrated potent antibacterial and antifungal activities. Docking studies further supported these findings, suggesting the compounds' potential as therapeutic agents (Shankar et al., 2016).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-28-18-10-6-5-9-17(18)21(15-7-3-2-4-8-15)26-22(23(28)29)27-24(30)25-16-11-12-19-20(13-16)32-14-31-19/h2-13,22H,14H2,1H3,(H2,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKANMFDMHHUJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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